molecular formula C18H23N3O2S B2985294 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone CAS No. 851129-51-6

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone

Cat. No.: B2985294
CAS No.: 851129-51-6
M. Wt: 345.46
InChI Key: PWIQRXUCFJCLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone (hereafter referred to as the target compound) is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a benzyl group at the 5-position and a thioether-linked ethanone moiety bearing a 3,5-dimethylpiperidinyl group.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-8-14(2)11-21(10-13)17(22)12-24-18-20-19-16(23-18)9-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIQRXUCFJCLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 344.44 g/mol
  • Purity : Typically around 97% .

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of oxadiazole derivatives. For instance, a related compound demonstrated significant binding affinity to the 5-HT1A receptor, which is critical in modulating mood and anxiety. The compound exhibited a decrease in immobility duration in the Forced Swim Test (FST), suggesting antidepressant-like effects comparable to fluoxetine .

Compound% Decrease in Immobility (FST)K_i (nM)
10g58.931.52
Fluoxetine57.05-

Antimicrobial Activity

The oxadiazole ring system has been associated with various antimicrobial activities. Research indicates that derivatives containing this structure can inhibit the growth of several bacterial strains, including Mycobacterium bovis, and exhibit antifungal properties . The mechanism of action often involves inhibiting key enzymes in bacterial fatty acid biosynthesis.

CompoundActivity TypeTarget Bacteria
Oxadiazole DerivativesAntibacterialStaphylococcus aureus, E. coli
Specific DerivativeAntitubercularMycobacterium bovis

Neuroprotective Effects

Some studies have suggested that oxadiazole derivatives may possess neuroprotective properties. This is particularly relevant given their structural similarities to known neuroprotective agents. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

  • Antidepressant Activity Study :
    • A study on various oxadiazole derivatives indicated that those with specific substitutions (like halogens) showed enhanced antidepressant activity and receptor binding affinities .
    • The results suggest a structure-activity relationship where electron-withdrawing groups improve efficacy.
  • Antimicrobial Activity Investigation :
    • Research conducted by Dhumal et al. demonstrated that certain oxadiazole derivatives exhibited strong inhibitory effects against both active and dormant states of Mycobacterium bovis, indicating their potential as antitubercular agents .
    • Molecular docking studies revealed significant binding interactions with key bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The target compound shares structural motifs with several 1,3,4-oxadiazole derivatives reported in the literature. Key comparisons include:

Table 1. Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name (CAS/Ref) Core Structure Key Substituents Reported Properties/Applications Reference
Target Compound 1,3,4-Oxadiazole 5-Benzyl, thioether-linked 3,5-dimethylpiperidinyl ethanone No direct bioactivity data
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide (1213517-71-5) 1,3,4-Oxadiazole 5-Benzyl, thioether-linked 3,5-dichlorophenyl acetamide Discontinued (potential toxicity issues)
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole 5-Pyrimidinylthiomethyl, thione group Intermediate for phenacyl derivatives
1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone 1,3,4-Oxadiazole Varied oxadiazole substituents, benzoimidazolyl-ethanone Antioxidant activity (DPPH assay)
Key Observations :

Substituent Effects on Bioactivity :

  • The 3,5-dimethylpiperidinyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 3,5-dichlorophenyl acetamide analogue (CAS 1213517-71-5), which was discontinued, possibly due to toxicity .
  • The thioether linkage in the target compound contrasts with the thione group in 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione, which is more reactive but less stable under physiological conditions .

Antioxidant Potential: While the target compound lacks direct antioxidant data, structurally related 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives demonstrated significant free radical scavenging activity in DPPH assays, with IC50 values comparable to ascorbic acid . This suggests that the piperidinyl-ethanone moiety could similarly modulate redox activity.

Pharmacokinetic and Toxicity Profiles

  • Toxicity : The discontinued status of CAS 1213517-71-5 highlights the importance of substituent selection; halogenated aromatics often face regulatory scrutiny due to bioaccumulation risks .

Q & A

Q. Basic Crystallography Workflow

  • Crystal Growth : Slow evaporation from methanol/ethanol or diffusion methods (e.g., layering hexane over DCM) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. SHELXT (for structure solution) and SHELXL (for refinement) are industry standards .
  • Validation : Check for R-factor convergence (<5%) and validate via PLATON’s ADDSYM to detect missed symmetry .

How can computational modeling predict the reactivity or bioactivity of this compound?

Q. Advanced Computational Methods

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxadiazole and piperidine rings .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with thiol-binding pockets). Validate with free-energy perturbation (FEP) studies .
  • ADMET Prediction : Tools like SwissADME predict bioavailability, emphasizing the impact of the lipophilic 3,5-dimethylpiperidine group on blood-brain barrier penetration .

What experimental controls are critical when evaluating the compound’s biological activity?

Q. Methodological Rigor in Bioassays

  • Positive/Negative Controls : Include known inhibitors (e.g., methotrexate for antifolate activity) and solvent-only controls to rule out assay artifacts .
  • Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values. Triplicate measurements minimize variability .
  • Cytotoxicity Screening : Pair therapeutic assays with MTT or resazurin assays on non-target cells (e.g., HEK293) to assess selectivity .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Troubleshooting
Low yields often stem from:

  • Steric Hindrance : The 3,5-dimethylpiperidine group may impede nucleophilic attack. Switch to bulkier leaving groups (e.g., tosylates) or microwave-assisted synthesis to enhance kinetics .
  • Side Reactions : Competing oxidation of the thiol group can be mitigated by degassing solvents and using radical scavengers (e.g., BHT) .
  • Workup Losses : Replace aqueous washes with solid-phase extraction (C18 cartridges) to recover polar intermediates .

What are the best practices for characterizing regioisomeric impurities in this compound?

Q. Advanced Chromatography and Spectroscopy

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate regioisomers. MS/MS fragmentation patterns distinguish isomers .
  • 2D NMR : HSQC and HMBC correlations map heteronuclear couplings, resolving ambiguities in oxadiazole-thioether connectivity .

How does the electronic nature of substituents influence the compound’s stability?

Q. Structure-Stability Relationships

  • Oxadiazole Ring : Electron-withdrawing groups (e.g., nitro) on the benzyl moiety reduce ring aromaticity, increasing susceptibility to hydrolysis. Stabilize via lyophilization or storage under inert gas .
  • Piperidine Substituents : The 3,5-dimethyl groups enhance steric protection of the ketone, reducing racemization. Monitor enantiomeric purity via chiral HPLC .

What strategies validate the compound’s purity for pharmacological studies?

Q. Comprehensive Purity Assessment

  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • HPLC-DAD/ELSD : Achieve >95% purity with a symmetry factor (USP) <2.0 .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMF) below ICH Q3C limits .

How can researchers correlate spectral data with crystallographic results to resolve structural ambiguities?

Q. Integrated Structural Analysis

  • Overlay Experiments : Compare experimental NMR chemical shifts with those predicted from X-ray coordinates (using software like Mercury) .
  • Hydrogen Bonding : Validate intramolecular H-bonds (e.g., between oxadiazole S and piperidine N) via IR spectroscopy (stretching frequencies 3200–3400 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.